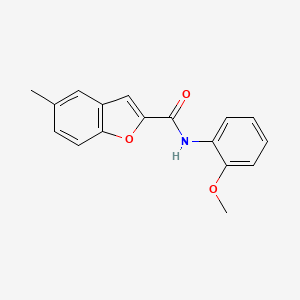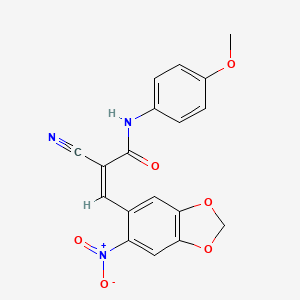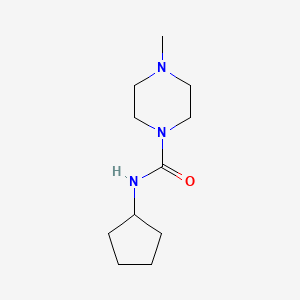![molecular formula C19H22ClNO4S B4541355 methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4541355.png)
methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-5-propyl-3-thiophenecarboxylate
Vue d'ensemble
Description
This compound belongs to the class of thiophene derivatives, known for their significant chemical and physical properties, which make them valuable in various scientific and industrial applications. Thiophene derivatives exhibit diverse biological activities and have been a focal point in organic synthesis and drug discovery research.
Synthesis Analysis
The synthesis of related thiophene derivatives involves strategic functionalization and ring formation techniques. One common method includes the reaction of methyl 3-hydroxythiophene-2-carboxylate with halogenating agents, followed by alkylation and hydrolysis, to yield thiophene derivatives with significant yields (Corral & Lissavetzky, 1984). Modifications at specific positions on the thiophene ring, such as the introduction of amino groups or chlorophenyl moieties, are achieved through targeted synthetic routes, demonstrating the versatility of thiophene chemistry.
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied using X-ray diffraction methods. These studies reveal the presence of substituted groups on the thiophene ring, impacting the compound's overall geometry and electronic properties. For instance, crystallographic analysis of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showcases the substitution pattern and the intramolecular interactions stabilizing the structure (Vasu et al., 2004).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including alkylation, acylation, and halogenation, to yield compounds with diverse functional groups. These reactions are facilitated by the thiophene ring's reactivity and the substituents' electronic effects. For example, the synthesis of thiophene derivatives involving the Gewald reaction illustrates the compound's versatility in forming C-C bonds and introducing functional groups (Arora et al., 2013).
Propriétés
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-5-propylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c1-5-6-14-11-15(17(22)24-4)16(26-14)21-18(23)19(2,3)25-13-9-7-12(20)8-10-13/h7-11H,5-6H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAVNAQIXMYRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[4-(4-morpholinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4541279.png)

![6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4541297.png)
![N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4541304.png)
![5-({4-[(benzylamino)sulfonyl]phenyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4541306.png)
![4-bromo-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4541307.png)
![N-(4-{N-[(3-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4541310.png)
![2-(4-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4541322.png)
![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4541324.png)
![2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-N-isopropylacetamide](/img/structure/B4541336.png)



![N-[4-(aminosulfonyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B4541371.png)